(S)-tert-Butyl 5-(((R)-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate

Catalog No.
S13958116
CAS No.
M.F
C21H38N2O7S
M. Wt
462.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-tert-Butyl 5-(((R)-1-(tert-Butoxy)-3-mercapto-...

Product Name

(S)-tert-Butyl 5-(((R)-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate

IUPAC Name

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoate

Molecular Formula

C21H38N2O7S

Molecular Weight

462.6 g/mol

InChI

InChI=1S/C21H38N2O7S/c1-19(2,3)28-16(25)13(23-18(27)30-21(7,8)9)10-11-15(24)22-14(12-31)17(26)29-20(4,5)6/h13-14,31H,10-12H2,1-9H3,(H,22,24)(H,23,27)/t13-,14-/m0/s1

InChI Key

FTEGBOMWHBCDOI-KBPBESRZSA-N

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)NC(CS)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

Isomeric SMILES

CC(C)(C)OC(=O)[C@H](CCC(=O)N[C@@H](CS)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C

(S)-tert-Butyl 5-(((R)-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate, with the CAS number 2112809-06-8, is a complex organic compound notable for its structural intricacies and potential biological applications. This compound features a tert-butyl group, which enhances its lipophilicity, and several functional groups that may contribute to its reactivity and biological interactions. The molecular weight of this compound is approximately 462.6 g/mol, although specific density data is not readily available .

Typical of amino acids and derivatives. Key reactions include:

  • Nucleophilic Substitution: The mercapto group can act as a nucleophile, potentially engaging in substitution reactions with electrophiles.
  • Peptide Bond Formation: Given its amino groups, it can be involved in peptide synthesis, linking with other amino acids or peptide chains.
  • Deprotection Reactions: The tert-butoxycarbonyl protecting groups can be removed under acidic or basic conditions to yield free amino acids.

These reactions underscore the compound's utility in synthetic organic chemistry and peptide synthesis.

The synthesis of (S)-tert-Butyl 5-(((R)-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate typically involves several key steps:

  • Formation of the Mercapto Derivative: Starting from a suitable precursor, the mercapto group is introduced through nucleophilic substitution.
  • Protection of Functional Groups: The use of tert-butoxycarbonyl groups to protect amine functionalities during subsequent reactions is crucial.
  • Coupling Reactions: The final assembly involves coupling the various components through peptide bond formation or similar reactions.

These steps may require optimization for yield and purity, often employing techniques such as chromatography for purification.

(S)-tert-Butyl 5-(((R)-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate has potential applications in:

  • Pharmaceutical Development: As a building block for peptide synthesis or as a lead compound for drug development targeting specific biological pathways.
  • Chemical Biology: Its structure may serve as a tool for studying protein interactions or enzyme activity due to its reactive functional groups.

Interaction studies involving (S)-tert-Butyl 5-(((R)-1-(tert-Butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate would focus on its binding affinity with proteins or enzymes. Techniques such as surface plasmon resonance or isothermal titration calorimetry could be employed to elucidate these interactions, which are critical for understanding its biological activity and potential therapeutic effects.

Several compounds share structural similarities with (S)-tert-butyl 5-(((R)-1-(tert-butoxy)-3-mercapto-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate. These include:

Compound NameCAS NumberKey Features
(S)-3-(tert-butoxycarbonyl)amino]-4-(5,5-difluoro-piperidinyl)butanoic acid91163543Contains fluorinated piperidine; potential for enhanced bioactivity.
2-(tert-butoxycarbonyl)amino]-4-methylthiazole13420348Incorporates thiazole ring; relevant in antimicrobial studies.
(S)-tert-butyl 2-amino-[4-(methylthio)]butanoateNot availableFeatures a methylthio group; could exhibit different biological properties.

The uniqueness of (S)-tert-butyl 5... lies in its specific combination of functional groups that may influence its reactivity and biological interactions differently compared to these compounds. Its complex structure allows for diverse applications in synthetic chemistry and potential therapeutic uses.

The synthesis of this compound relies on the strategic use of tert-butoxycarbonyl (Boc) and tert-butyl groups to protect reactive amines and carboxylic acids during stepwise assembly. The Boc group, introduced via di-tert-butyl dicarbonate (Boc₂O) in the presence of triethylamine (TEA) and tetrahydrofuran (THF), shields primary and secondary amines through nucleophilic acyl substitution. Tert-butyl esters, on the other hand, are typically installed using tert-butyl alcohol under acidic conditions.

A critical challenge lies in the selective deprotection of these groups without cross-reactivity. Trifluoroacetic acid (TFA) in dichloromethane (DCM) efficiently removes Boc groups by protonating the protected amine, leading to carbamic acid decarboxylation. However, TFA also risks cleaving tert-butyl esters under prolonged exposure. To address this, zinc bromide (ZnBr₂) in DCM emerges as a mild alternative for selectively deprotecting tert-butyl esters while preserving Boc-protected amines. For instance, ZnBr₂ cleaves tert-butyl benzoate to benzoic acid within 24 hours at ambient temperature without affecting adjacent Boc groups. This selectivity is pivotal when the target molecule contains both Boc-protected amines and tert-butyl esters.

Table 1: Comparison of Deprotection Reagents for Boc and tert-Butyl Groups

ReagentTarget GroupConditionsSelectivity
TFA/DCMBoc1–4 hours, 25°CMay cleave tert-butyl esters
ZnBr₂/DCMtert-Butyl24 hours, 25°CPreserves Boc groups
HCl/dioxaneBoc2 hours, 0°CLimited tert-butyl ester stability

The stepwise assembly of the compound thus involves:

  • Boc protection of the primary amine using Boc₂O/TEA/THF.
  • Introduction of the tert-butyl ester via acid-catalyzed esterification.
  • Selective tert-butyl ester deprotection with ZnBr₂ to expose the carboxylic acid for subsequent coupling.
  • Final Boc deprotection with TFA to yield the free amine.

This sequence ensures minimal interference between protection and deprotection steps, leveraging the orthogonal stability of Boc and tert-butyl groups under tailored conditions.

XLogP3

2.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

462.23997273 g/mol

Monoisotopic Mass

462.23997273 g/mol

Heavy Atom Count

31

Dates

Last modified: 08-10-2024

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